molecular formula C5H6N2O4-2 B1235990 N-formimidoyl-L-aspartate(2-)

N-formimidoyl-L-aspartate(2-)

Cat. No. B1235990
M. Wt: 158.11 g/mol
InChI Key: XTPIFIMCFHNJOH-VKHMYHEASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-formimidoyl-L-aspartate(2-) is a dicarboxylic acid anion resuting from removal of a proton from both carboxy groups of N-formimidoyl-L-aspartic acid. It is an alpha-amino-acid anion and a dicarboxylic acid dianion. It derives from a L-aspartate(2-). It is a conjugate base of a N-formimidoyl-L-aspartic acid.

Scientific Research Applications

  • Analogs in Aspartate Transcarbamylase Inhibition and Cellular Proliferation : N-(phosphonacetyl)-L-aspartate (PALA), an analog structurally similar to N-formimidoyl-L-aspartate, has been identified as a potent inhibitor of aspartate transcarbamylase, impacting de novo pyrimidine nucleotide biosynthesis in mammalian cells. This inhibition affects cellular proliferation, indicating potential clinical applications in controlling cell growth (Swyryd, Seaver, & Stark, 1974).

  • Clinical Trials and Antitumor Activity : PALA has undergone clinical trials as an antimetabolite for inhibiting key enzymes in pyrimidine biosynthesis. Its application has demonstrated antitumor activity, particularly against transplantable tumors in mice, suggesting its potential in cancer treatment (Erlichman et al., 1979); (Johnson, Inouye, Goldin, & Stark, 1976).

  • Enzymatic Interactions and Inhibition : The interaction and inhibition of aspartate transcarbamylase by PALA have been extensively studied. The findings contribute to our understanding of enzyme inhibition mechanisms, which can be applied in drug design and therapeutic interventions (Collins & Stark, 1971).

  • Metabolic Engineering and Biosynthesis : Research on L-aspartate, a closely related compound, has focused on metabolic engineering for its production. These studies offer insights into the efficient bioproduction of amino acids and their derivatives, which can be applied to various industrial and pharmaceutical applications (Piao et al., 2019).

  • Role in Plant Growth and Stress Acclimation : L-aspartate, a key metabolic compound, plays a crucial role in plant growth and stress response. Understanding its biosynthesis and function can lead to advancements in agricultural biotechnology and crop improvement (Han et al., 2021).

properties

Molecular Formula

C5H6N2O4-2

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-2-(aminomethylideneamino)butanedioate

InChI

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1

InChI Key

XTPIFIMCFHNJOH-VKHMYHEASA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N=CN)C(=O)[O-]

SMILES

C(C(C(=O)[O-])N=CN)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])N=CN)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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